6-Chloro-4-(2,4-dichlorophenyl)-N-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(2,4-dichlorophenyl)-N-methylpyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 6th position, a dichlorophenyl group at the 4th position, and a methylamino group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(2,4-dichlorophenyl)-N-methylpyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 2,4-dichlorophenylboronic acid.
Suzuki-Miyaura Coupling: This boronic acid is then subjected to Suzuki-Miyaura coupling with 6-chloro-3-iodopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under an inert atmosphere.
N-Methylation: The resulting intermediate is then treated with methylamine to introduce the N-methyl group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(2,4-dichlorophenyl)-N-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-(2,4-dichlorophenyl)-N-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(2,4-dichlorophenyl)-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenyl)-6-methylpyridin-3-amine: Similar structure but with a methyl group instead of a chloro group at the 6th position.
6-Chloro-4-phenyl-N-methylpyridin-3-amine: Similar structure but with a phenyl group instead of a dichlorophenyl group at the 4th position.
Uniqueness
6-Chloro-4-(2,4-dichlorophenyl)-N-methylpyridin-3-amine is unique due to the presence of both chloro and dichlorophenyl groups, which confer distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
825643-66-1 |
---|---|
Molecular Formula |
C12H9Cl3N2 |
Molecular Weight |
287.6 g/mol |
IUPAC Name |
6-chloro-4-(2,4-dichlorophenyl)-N-methylpyridin-3-amine |
InChI |
InChI=1S/C12H9Cl3N2/c1-16-11-6-17-12(15)5-9(11)8-3-2-7(13)4-10(8)14/h2-6,16H,1H3 |
InChI Key |
CPSOLAWFDXVLQG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(C=C1C2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.